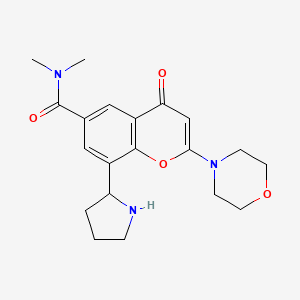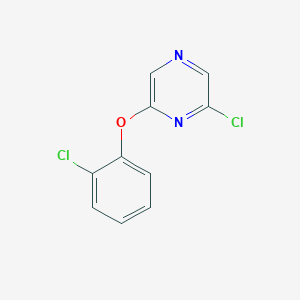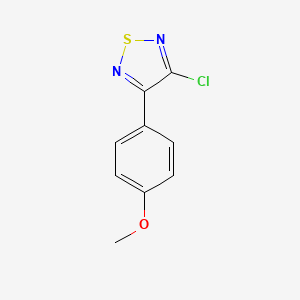
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide
描述
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide typically involves multi-step organic reactions. The starting materials might include chromene derivatives, morpholine, and pyrrolidine. Common synthetic routes could involve:
Condensation Reactions: Combining chromene derivatives with morpholine under acidic or basic conditions.
Amidation: Introducing the carboxamide group through reactions with amines or amides.
Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxo derivatives, while reduction could produce more saturated compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
Chromene Derivatives: Compounds with similar chromene structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring.
Uniqueness
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.
属性
分子式 |
C20H25N3O4 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-morpholin-4-yl-4-oxo-8-pyrrolidin-2-ylchromene-6-carboxamide |
InChI |
InChI=1S/C20H25N3O4/c1-22(2)20(25)13-10-14(16-4-3-5-21-16)19-15(11-13)17(24)12-18(27-19)23-6-8-26-9-7-23/h10-12,16,21H,3-9H2,1-2H3 |
InChI 键 |
FKFNOGOILJPAAT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC2=C(C(=C1)C3CCCN3)OC(=CC2=O)N4CCOCC4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(Dimethylamino)ethyl]oxy}-4-pyrimidinamine](/img/structure/B8483350.png)
![Tert-butyl 4-[5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8483355.png)
![6Methyl-imidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8483357.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B8483362.png)



![9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid](/img/structure/B8483390.png)



![4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylmethanol](/img/structure/B8483434.png)


